molecular formula C13H16F3N3O2 B2583390 2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 901271-83-8

2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2583390
CAS No.: 901271-83-8
M. Wt: 303.285
InChI Key: BOKOIEFYMQPSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a chemical compound for research use. It belongs to a class of N-phenylacetamide derivatives that are of significant interest in medicinal chemistry for the development of new therapeutic agents. The core structure of piperazine-acetamide is a recognized pharmacophore in anticonvulsant research. Compounds featuring this motif have shown promise in preclinical studies, demonstrating efficacy in standard animal models of epilepsy such as the maximal electroshock (MES) test and the psychomotor 6-Hz seizure model, which is used to identify therapies for treatment-resistant epilepsy . Similar structural frameworks are also being explored in other research areas, such as the development of novel anti-infective agents . The presence of the piperazine ring and the trifluoromethoxyphenyl group is common in many bioactive molecules. The piperazine ring often contributes to favorable pharmacokinetic properties and can be key for interaction with biological targets, while the trifluoromethoxy group is a common substituent used to modulate a compound's electronic properties, metabolic stability, and lipophilicity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-piperazin-1-yl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c14-13(15,16)21-11-3-1-10(2-4-11)18-12(20)9-19-7-5-17-6-8-19/h1-4,17H,5-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKOIEFYMQPSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of piperazine with 4-(trifluoromethoxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the production process and reduce the overall cost.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the trifluoromethoxyphenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pharmacological Properties

Anticonvulsant Activity

One of the primary areas of research for this compound is its anticonvulsant activity. A study synthesized various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide, including the trifluoromethoxy variant, and evaluated their efficacy in animal models of epilepsy. The results indicated that certain derivatives exhibited significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, a specific derivative demonstrated a protective index (TD50/ED50) greater than 9.56, indicating a favorable safety profile compared to established antiepileptic drugs like phenytoin and valproic acid .

Dopamine and Serotonin Receptor Interaction

Research has also highlighted the compound's interaction with neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT1A receptors. Structure-activity relationship (SAR) studies suggest that modifications to the piperazine moiety can significantly influence the binding affinity and selectivity towards these receptors. The presence of trifluoromethyl groups appears to enhance receptor interactions, which is crucial for developing antipsychotic medications .

Structure-Activity Relationships

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide. The following table summarizes key findings from various studies regarding modifications and their effects on biological activity:

ModificationEffect on ActivityReference
Trifluoromethoxy groupIncreased binding affinity to D2 receptors
Alteration of piperazine substituentsVaried anticonvulsant efficacy
Presence of additional aromatic ringsEnhanced selectivity towards serotonin receptors

Case Studies

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving several derivatives of this compound, researchers assessed their anticonvulsant properties using various animal models. The study found that certain compounds not only provided significant seizure protection but also exhibited minimal neurotoxicity as measured by rotarod tests. The most potent derivative was identified as having an effective dose (ED50) significantly lower than that of standard treatments, suggesting potential for clinical applications in epilepsy management .

Case Study 2: Neurotransmitter Modulation

Another investigation focused on the compound's ability to modulate neurotransmitter systems. By employing molecular modeling techniques, researchers explored how different structural configurations impacted the binding affinity to dopamine and serotonin receptors. The findings indicated that specific modifications could enhance selectivity for serotonin receptors, potentially leading to new therapeutic strategies for mood disorders .

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, leading to the modulation of biological pathways. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of piperazine-acetamide derivatives. Below is a detailed comparison with key analogs, focusing on structural features, physicochemical properties, and reported biological activities.

Structural and Physicochemical Comparisons

Compound Name (Reference) Piperazine Substituent Aryl Group Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Target Compound None (unsubstituted piperazine) 4-(Trifluoromethoxy)phenyl C₁₃H₁₆F₃N₃O₂ 303.29 High lipophilicity (CF₃O group)
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Phenyl 3-(Trifluoromethyl)phenyl C₁₉H₂₀F₃N₃O 363.35 Anticonvulsant activity (in vitro)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl C₁₈H₁₉ClFN₃O 347.81 Not reported
2-(Piperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide None (unsubstituted piperazine) 3-(Trifluoromethyl)phenyl C₁₃H₁₆F₃N₃O 287.29 Structural analog (no activity data)
2-[4-(4-Methylphenylsulfonyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 4-Methylphenylsulfonyl 4-Fluorophenyl C₁₉H₂₂FN₃O₃S 391.46 Enhanced electron-withdrawing effects (sulfonyl group)

Key Observations :

Substituent Effects: The trifluoromethoxy group in the target compound increases lipophilicity compared to analogs with trifluoromethyl (e.g., ) or halogen (e.g., Cl/F in ) substituents. This may enhance blood-brain barrier penetration or metabolic stability.

Positional Isomerism :

  • The para-substituted trifluoromethoxy group in the target compound contrasts with meta-substituted trifluoromethyl groups in analogs like . Para substitution often improves steric compatibility with hydrophobic receptor pockets.
Anticonvulsant Activity

Compound 14 from (2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide) demonstrated anticonvulsant activity in rodent models, likely due to its trifluoromethyl group enhancing CNS penetration . The target compound’s trifluoromethoxy group may offer similar advantages but lacks direct activity data in the provided evidence.

Antimicrobial Activity

Compounds 47 and 48 from (e.g., 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide) showed potent activity against gram-positive bacteria (MIC: <1 µg/mL) . Their sulfonyl-piperazine moieties likely disrupt bacterial membrane integrity. The target compound lacks a sulfonyl group, suggesting divergent mechanisms.

Metabolic Stability

Piperazine rings with bulky substituents (e.g., 4-methylphenylsulfonyl in ) may resist hepatic degradation compared to unsubstituted piperazines (e.g., the target compound). However, the trifluoromethoxy group’s metabolic resistance remains unverified.

Biological Activity

2-(Piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, also known by its CAS number 161290-83-1, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19F4N3O2C_{19}H_{19}F_4N_3O_2, with a molecular weight of approximately 397.37 g/mol. The structure features a piperazine ring and a trifluoromethoxy group, which contribute to its unique pharmacological properties.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Receptor Antagonism : Some studies suggest that derivatives of this compound can antagonize specific receptors, such as the CCR2b receptor, which is implicated in inflammatory responses .
  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit topoisomerase II activity, which is crucial for DNA replication and repair, thereby exhibiting potential anticancer properties .

Anticonvulsant Activity

A study focused on the synthesis and evaluation of related acetamide derivatives revealed significant anticonvulsant activity in animal models. The pharmacological results indicated that certain lipophilic compounds demonstrated enhanced efficacy in preventing seizures compared to less lipophilic counterparts .

Antiproliferative Effects

Research has highlighted the antiproliferative effects of compounds with similar structures. For instance, derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Anticonvulsant Efficacy

In an experimental study involving various piperazine derivatives, this compound was evaluated alongside other compounds for their anticonvulsant properties. The findings indicated that certain structural modifications led to increased efficacy against induced seizures in rodent models. The study emphasized the importance of lipophilicity in determining the distribution and effectiveness of these compounds in the central nervous system .

Case Study 2: Antiproliferative Activity

Another investigation assessed the antiproliferative effects of piperazine-based compounds on human cancer cell lines (e.g., MGC-803, HeLa). The results demonstrated that some derivatives could significantly inhibit cell growth and induce apoptosis through mechanisms involving topoisomerase II inhibition. This suggests that modifications in the chemical structure can enhance therapeutic potential against various cancers .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
AnticonvulsantThis compoundSignificant seizure prevention
AntiproliferativeVarious piperazine derivativesInduction of apoptosis in cancer cell lines
Receptor antagonismRelated piperazine compoundsInhibition of CCR2b receptor

Q & A

Q. What are the key structural and physicochemical properties of 2-(piperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide?

  • Methodological Answer : The compound has the molecular formula C₁₃H₁₆F₃N₃O₂ (MW: 303.29 g/mol) and features a piperazine ring linked to an acetamide group substituted with a 4-trifluoromethoxyphenyl moiety. Key identifiers include:
  • InChIKey : ABMSHGUHYVPGLO-UHFFFAOYSA-N
  • SMILES : COC1=CC=C(C=C1)NC(=O)CN2CCNCC2
    Physicochemical parameters (e.g., logP, solubility) can be predicted using tools like SwissADME or experimentally determined via HPLC and differential scanning calorimetry (DSC). Stability under varying pH and temperature should be assessed using accelerated degradation studies .

Q. How is this compound synthesized, and what analytical methods validate its purity?

  • Methodological Answer : A typical synthesis involves:

Nucleophilic substitution : Reacting 4-(trifluoromethoxy)aniline with chloroacetyl chloride to form the acetamide intermediate.

Piperazine coupling : Reacting the intermediate with piperazine in a polar aprotic solvent (e.g., DMF) under reflux .
Purity (>95%) is confirmed via:

  • HPLC (C18 column, acetonitrile/water gradient).
  • ¹H/¹³C NMR (e.g., δ ~2.8 ppm for piperazine protons, δ ~165 ppm for carbonyl carbon) .
  • ESI-MS : Expected [M+H]⁺ peak at m/z 304.1 .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of piperazine-acetamide derivatives?

  • Methodological Answer : SAR studies reveal:
  • Piperazine modifications : Substituting the piperazine ring with aryl groups (e.g., 4-fluorophenyl) enhances receptor binding affinity, as seen in anticonvulsant analogs .
  • Trifluoromethoxy group : The electron-withdrawing CF₃O⁻ group improves metabolic stability and blood-brain barrier penetration, critical for CNS-targeted agents .
  • Acetamide linker : Replacing the acetamide with thioacetamide reduces activity, highlighting the importance of hydrogen-bonding capacity .

    Methodology : Use comparative assays (e.g., IC₅₀ in kinase inhibition or receptor-binding studies) and molecular docking (PDB templates: 4ZQY for kinase targets) .

Q. How can computational methods resolve contradictions in reported biological activities (e.g., anticonvulsant vs. kinase inhibition)?

  • Methodological Answer : Contradictions arise from off-target effects or assay conditions. Strategies include:

Target profiling : Screen against a panel of receptors (e.g., CEREP’s Psychoactive Drug Screen) to identify primary vs. secondary targets.

Molecular dynamics (MD) simulations : Compare binding modes to anticonvulsant targets (e.g., GABA-A receptors) and kinases (e.g., Aurora-A) .

Pathway analysis : Use tools like STRING-DB to map interactions between identified targets and disease pathways .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

  • Methodological Answer :
  • Salt formation : Hydrochloride salts of piperazine derivatives enhance aqueous solubility (e.g., 25 mg/mL in PBS) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (75–150 nm) to improve oral bioavailability; characterize via dynamic light scattering (DLS) and in vitro release assays .
  • Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetate) at the acetamide carbonyl, monitored via LC-MS hydrolysis studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.